N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of chloro, methoxy, and phenoxy groups attached to a propanamide backbone
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-8-13(5-6-14(10)18)23-11(2)17(21)20-12-4-7-16(22-3)15(19)9-12/h4-9,11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPZTCBOKRQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-chloro-3-methylphenol.
Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with 2-bromo-1-chloropropane under basic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate to form the desired product.
The reaction conditions typically involve:
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures ranging from 60°C to 100°C.
- Reaction times varying from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
- Large-scale reactors with precise temperature and pressure control.
- Continuous flow systems to enhance reaction efficiency and yield.
- Purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzoic acid or 3-chloro-4-methoxybenzaldehyde.
Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propylamine.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenoxy)propanamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenoxy)propanamide: Similar structure but lacks the chloro group on the phenoxy ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
